4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid
Overview
Description
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C13H9F3N2O2 . It has a molecular weight of 287.26 . The IUPAC name for this compound is 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3NO2S/c1-6-9(11(17)18)19-10(16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a melting point range of 238-241°C . The exact physical and chemical properties such as solubility, density, and boiling point are not available in the retrieved data.Scientific Research Applications
Enzyme Inhibition Studies
One of the primary applications of this compound is in the study of enzyme inhibition. Baker and Jordaan (1965) synthesized similar pyrimidine-6-carboxylic acids to investigate their effects on enzymes like dihydrofolic reductase. They found that the presence of certain groups, like the carboxyl and trifluoromethyl groups, significantly reduced the compounds' effectiveness as enzyme inhibitors (Baker & Jordaan, 1965).
Structure-Activity Relationship (SAR) Studies
Palanki et al. (2000) conducted structure-activity relationship studies on related compounds, focusing on transcription factors like NF-kappaB and AP-1. Their research aimed at improving oral bioavailability and involved modifications at various positions on the pyrimidine ring, highlighting the critical nature of the carboxamide group for activity (Palanki et al., 2000).
Synthesis of Analogues
Sukach et al. (2015) synthesized trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This work illustrated the potential of such compounds in developing new molecular structures with specific biological activities (Sukach et al., 2015).
Investigation of Covalent Hydration
Kress (1994) explored the covalent hydration of pyrimidine-5-carboxylic acids, including their methylated derivatives. This research provides insights into the chemical behavior and reactivity of such compounds in aqueous environments (Kress, 1994).
Antimicrobial Activity Studies
Ghashang et al. (2013) utilized related pyrimidine derivatives in the synthesis of chromeno[2,3-d]pyrimidinone derivatives, evaluating their antimicrobial activity. This demonstrates the potential of such compounds in pharmaceutical applications (Ghashang et al., 2013).
Conformational Feature Analysis
Nagarajaiah and Begum (2014) studied the structural modifications and conformational features of thiazolo[3, 2-a]pyrimidines, providing insights into how variations in substituents can impact intermolecular interactions and molecular conformations (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-7-10(12(19)20)6-17-11(18-7)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAMQTIQRWLHBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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